4-Ethynyl-N-methylpiperidine-1-carboxamide
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Overview
Description
4-Ethynyl-N-methylpiperidine-1-carboxamide is a compound that belongs to the piperidine family, which is known for its significant role in the pharmaceutical industry. Piperidine derivatives are widely used in the synthesis of various drugs due to their biological activity and pharmacological properties .
Preparation Methods
The synthesis of 4-Ethynyl-N-methylpiperidine-1-carboxamide involves several steps. One common method includes the reaction of N-methylpiperidine with ethynyl bromide under basic conditions to form the ethynyl derivative. . Industrial production methods often involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-Ethynyl-N-methylpiperidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Ethynyl-N-methylpiperidine-1-carboxamide has several scientific research applications:
Biology: The compound is studied for its potential biological activity, including its effects on various biological pathways and targets.
Mechanism of Action
The mechanism of action of 4-Ethynyl-N-methylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
4-Ethynyl-N-methylpiperidine-1-carboxamide can be compared with other similar compounds, such as:
N-methylpiperidine-1-carboxamide: Lacks the ethynyl group, which may result in different biological activity and chemical reactivity.
4-Ethynylpiperidine-1-carboxamide: Lacks the N-methyl group, which can affect its pharmacological properties and interactions with biological targets.
The uniqueness of this compound lies in its specific structure, which combines the ethynyl and N-methyl groups, potentially leading to unique biological and chemical properties.
Properties
IUPAC Name |
4-ethynyl-N-methylpiperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O/c1-3-8-4-6-11(7-5-8)9(12)10-2/h1,8H,4-7H2,2H3,(H,10,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXIVYLSSQOUMJB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)N1CCC(CC1)C#C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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